molecular formula C21H23N5O6S B12150014 methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12150014
M. Wt: 473.5 g/mol
InChI Key: YQKPHYVMTSGDGA-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazole ring, a trimethoxyphenyl group, and a benzoate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions.

    Sulfanyl Group Addition: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.

    Acetylation: The acetyl group is added via an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known for its ability to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects. The triazole ring can interact with various biological targets, enhancing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-2(1H)-pyrimidinone
  • 2-Aminothiazole derivatives
  • Imidazole containing compounds

Uniqueness

Methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate stands out due to its unique combination of functional groups, which confer a diverse range of chemical and biological properties

Biological Activity

Methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazole moiety. In particular, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation.

  • Case Study : A study evaluated the cytotoxic effects of a related compound with an IC50 value of approximately 12.48 ± 1.10 µM against HT1080 cells and 3.33 ± 0.31 µM against MCF-7 cells, indicating significant antitumor activity compared to standard chemotherapeutics like doxorubicin .

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Triazole derivatives often exhibit broad-spectrum antibacterial activity.

  • Research Findings : In vitro assays demonstrated that certain triazole compounds had greater antibacterial efficacy than existing antibiotics against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models.

  • Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key structural features influencing activity include:

Feature Impact on Activity
Triazole Ring Essential for anticancer and antibacterial activity
Trimethoxyphenyl Group Enhances lipophilicity and cellular uptake
Sulfanyl Group Contributes to the overall biological efficacy

Properties

Molecular Formula

C21H23N5O6S

Molecular Weight

473.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H23N5O6S/c1-29-15-9-13(10-16(30-2)18(15)31-3)19-24-25-21(26(19)22)33-11-17(27)23-14-7-5-12(6-8-14)20(28)32-4/h5-10H,11,22H2,1-4H3,(H,23,27)

InChI Key

YQKPHYVMTSGDGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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